

Application Notes and Protocols: NP10679 Brain Penetrance and Oral Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the brain penetrance and oral bioavailability of **NP10679**, a selective, pH-sensitive GluN2B subunit-specific N-methyl-D-aspartate (NMDA) receptor inhibitor. Detailed protocols for preclinical evaluation in mice are also outlined.

Introduction

NP10679 is a promising therapeutic candidate for neurological disorders associated with excitotoxicity and ischemic events, such as stroke and subarachnoid hemorrhage.[1][2] Its unique mechanism of action involves more potent inhibition of GluN2B-containing NMDA receptors under acidic conditions, which are characteristic of ischemic brain tissue.[1][2] This pH-sensitive property suggests a targeted effect in damaged brain regions while sparing healthy tissue.[1][2] Key to its clinical potential are its ability to cross the blood-brain barrier and its suitability for oral administration.[3][4][5]

Data Summary

The following tables summarize the key pharmacokinetic parameters of **NP10679** related to brain penetrance and oral bioavailability in mice.

Table 1: **NP10679** Brain Penetrance Data in Mice



Parameter	Value	Species	Reference
Brain-to-Plasma Ratio (steady state)	1.3 - 2.6	Mouse	[1]
Plasma Protein Binding	97.4% - 99.0%	Mouse, Rat, Dog, Human	[1]

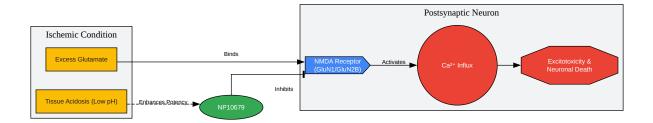
Table 2: NP10679 Oral Bioavailability Data in Mice

Parameter	Value	Species	Route	Reference
Oral Bioavailability (F%)	76%	Mouse	Oral	[1]
Plasma Terminal Half-life (t½)	7.06 hours	Mouse	Oral (10 mg/kg)	[3]
Plasma Terminal Half-life (t½)	8.56 hours	Mouse	Intravenous (3 mg/kg)	[3]
Volume of Distribution (Vd)	1.59 L/kg	Mouse	Intravenous (3 mg/kg)	[3]
Clearance (CL)	2.44 mL/min/kg	Mouse	Intravenous (3 mg/kg)	[3]

Signaling Pathway

NP10679 is a negative allosteric modulator of the NMDA receptor, specifically targeting the GluN2B subunit. In ischemic conditions, excessive glutamate release leads to overactivation of NMDA receptors, resulting in an influx of Ca²⁺ and subsequent excitotoxic neuronal death. Tissue acidosis (a drop in pH) is a hallmark of ischemia. **NP10679**'s inhibitory action is enhanced at lower pH, allowing it to selectively dampen the excitotoxic signaling cascade in the affected brain regions.





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NP10679 mechanism in ischemic conditions.

Experimental Protocols

The following are detailed protocols for assessing the brain penetrance and oral bioavailability of **NP10679** in a murine model. These protocols are based on established pharmacokinetic study designs and specific data available for **NP10679**.

Protocol 1: Brain Penetrance Study in Mice

Objective: To determine the brain-to-plasma concentration ratio of **NP10679** at a steady state.

Materials:

- NP10679
- Male C57BL/6 mice (8-10 weeks old)
- Vehicle for drug administration (e.g., 5% DMSO, 40% PEG300, 55% sterile water)
- Anesthesia (e.g., isoflurane)
- Blood collection tubes (e.g., EDTA-coated)
- Saline solution (for perfusion)



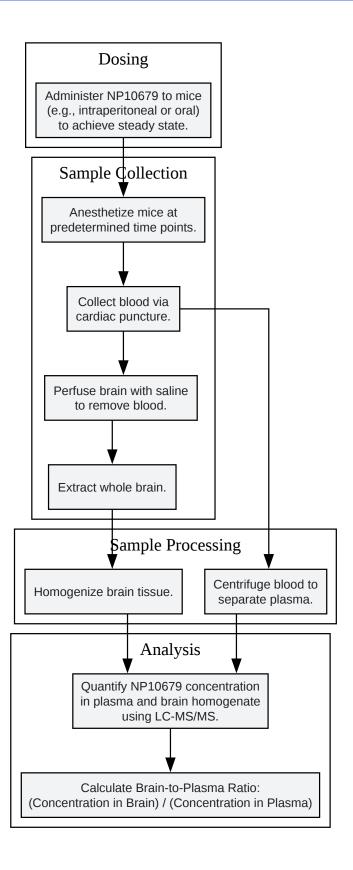




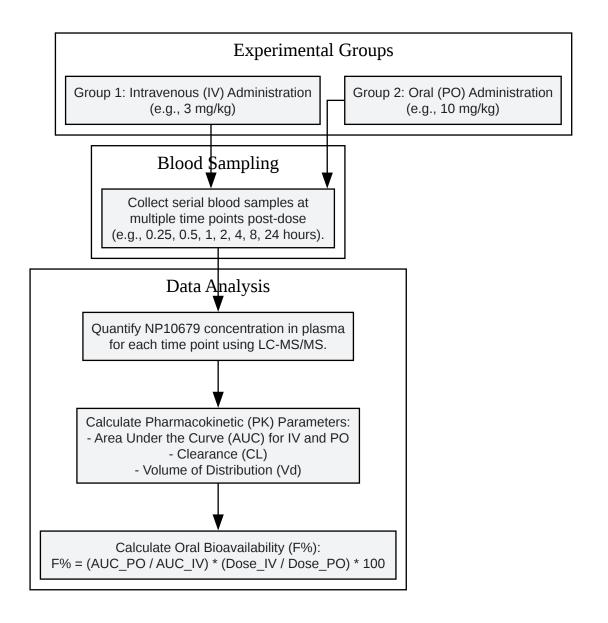
- Surgical tools for brain extraction
- Homogenizer
- Analytical equipment (LC-MS/MS)

Workflow:









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